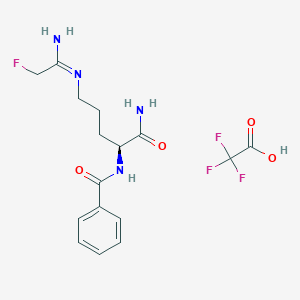
F-Amidine (trifluoroacetate salt)
Descripción general
Descripción
F-Amidine (trifluoroacetate salt) is an irreversible inhibitor of protein arginine deiminase (PAD). The in vitro IC50 values are 29.5 μM, 350 μM, and 21.6 μM for PAD1, PAD3, and PAD4, respectively . It is also known as N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid .
Molecular Structure Analysis
The molecular formula of F-Amidine (trifluoroacetate salt) is C16H20F4N4O4 . The InChi code is InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12 (16)18-8-4-7-11 (13 (17)20)19-14 (21)10-5-2-1-3-6-10;3-2 (4,5)1 (6)7/h1-3,5-6,11H,4,7-9H2, (H2,16,18) (H2,17,20) (H,19,21); (H,6,7)/t11-;/m0./s1 .Physical And Chemical Properties Analysis
F-Amidine (trifluoroacetate salt) has a molecular weight of 408.4 . It is soluble in DMSO, DMF, and ethanol at concentrations of 20 mg/ml, 20 mg/ml, and 30 mg/ml respectively . It is stored at -20°C .Aplicaciones Científicas De Investigación
Cancer Research
F-Amidine: is known to be a potent inhibitor of protein arginine deiminases (PADs) , which are implicated in various types of cancer . It has been shown to be cytotoxic to cancer cell lines such as HL-60, MCF-7, and HT-29 with IC50 values of 0.5, 0.5, and 1 μM , respectively . This suggests its potential use in developing therapeutic strategies against cancers where PADs play a crucial role.
Epigenetic Regulation
The compound has been utilized in the study of epigenetic modifications , particularly citrullination —the conversion of arginine residues to citrulline in histones, which affects gene expression . By inhibiting PADs, F-Amidine can help in understanding the role of citrullination in gene regulation and its implications in diseases.
Inflammatory Diseases
Given that PAD enzymes are involved in inflammatory responses, F-Amidine serves as a valuable tool in researching inflammatory diseases. Its ability to selectively inhibit PAD1 and PAD4 can aid in dissecting the roles of these enzymes in conditions like rheumatoid arthritis and multiple sclerosis .
Cell Death Mechanisms
F-Amidine’s cytotoxicity to certain cancer cell lines indicates its potential application in studying apoptosis and other forms of cell death . Researchers can use this compound to probe the pathways leading to cell death and identify targets for therapeutic intervention.
Protein Modification Studies
The compound’s action of irreversibly inactivating PADs by covalently modifying an active site cysteine provides a method to study protein post-translational modifications . This is crucial for understanding protein function and interaction networks within the cell.
Mecanismo De Acción
Target of Action
F-Amidine (trifluoroacetate salt) is an inhibitor of protein arginine deiminases (PADs), specifically PAD1 and PAD4 . PADs are enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination .
Mode of Action
F-Amidine selectively inhibits PAD1 and PAD4 by irreversibly inactivating all four PAD subtypes . This inactivation occurs through the covalent modification of an active site cysteine that is crucial for the enzyme’s catalytic activity .
Biochemical Pathways
The primary biochemical pathway affected by F-Amidine is the citrullination process, which is catalyzed by PADs . By inhibiting PADs, F-Amidine disrupts this pathway, potentially affecting various biological processes where citrullination plays a role, such as gene regulation and immune response.
Pharmacokinetics
It is soluble in DMF and DMSO at 20 mg/ml, in ethanol at 30 mg/ml, and in PBS (pH 7.2) at 10 mg/ml . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
F-Amidine’s inhibition of PADs has been shown to have cytotoxic effects on certain cancer cell lines. Specifically, it has been found to be cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines .
Action Environment
The action of F-Amidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the pH of the environment could potentially influence its solubility and therefore its bioavailability .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYLIKJNBRPBOO-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
F-Amidine (trifluoroacetate salt) | |
CAS RN |
877617-46-4 | |
| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877617-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that F-Amidine (trifluoroacetate salt) inhibits Peptidylarginine deiminase 4 (PAD4). Can you elaborate on how this inhibition affects neutrophil adhesion?
A1: F-Amidine (trifluoroacetate salt) specifically inhibits PAD4, an enzyme responsible for converting arginine residues in proteins to citrulline []. The study demonstrates that in neutrophils stimulated by CXCL1, PAD4 translocates to the cytoplasm and citrullinates Protein disulfide isomerase A1 (PDIA1) []. This citrullination of PDIA1 is crucial for the activation of β2-integrin and subsequent F-actin polymerization, processes essential for neutrophil adhesion to endothelial cells []. By inhibiting PAD4, F-Amidine (trifluoroacetate salt) prevents PDIA1 citrullination, effectively disrupting the downstream cascade that leads to neutrophil adhesion [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





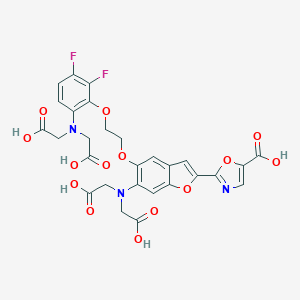
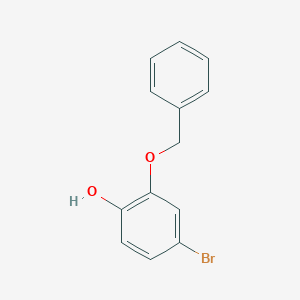

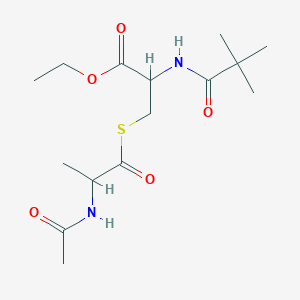
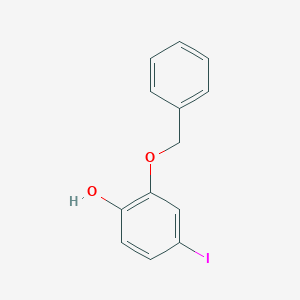

![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
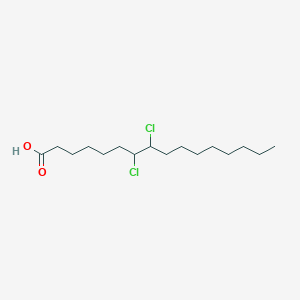
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
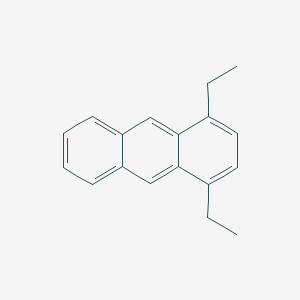
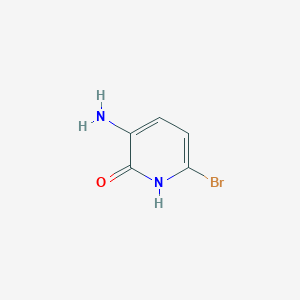
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)